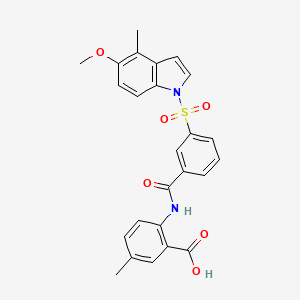
ICA
Descripción general
Descripción
El ácido isocítrico es un compuesto natural que juega un papel crucial en el ciclo del ácido cítrico, una vía metabólica clave en todos los organismos aeróbicos. Es un intermedio en la conversión de carbohidratos, grasas y proteínas en dióxido de carbono y agua, generando así energía. El ácido isocítrico es estructuralmente similar al ácido cítrico, pero tiene una disposición diferente de los grupos hidroxilo y carboxilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El ácido isocítrico se puede sintetizar mediante la isomerización del ácido cítrico. Este proceso implica el uso de enzimas específicas como la aconitasa, que cataliza la isomerización reversible del ácido cítrico a ácido isocítrico a través del cis-aconitato. Las condiciones de reacción generalmente requieren una solución acuosa tamponada a un pH que favorezca la actividad de la enzima.
Métodos de Producción Industrial
La producción industrial de ácido isocítrico a menudo se lleva a cabo utilizando fermentación microbiana. La levadura Yarrowia lipolytthis compound se emplea comúnmente para este propósito. El proceso de fermentación implthis compound el crecimiento de la levadura en un medio que contiene una fuente de carbono como glucosa o etanol. La producción se puede optimizar regulando las enzimas clave y las condiciones de aireación. Por ejemplo, una alta aireación y la adición de reguladores metabólicos como el hierro y el ácido itacónico pueden aumentar significativamente el rendimiento del ácido isocítrico .
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido isocítrico experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El ácido isocítrico puede oxidarse a ácido alfa-cetoglutárico en presencia de la enzima isocitrato deshidrogenasa.
Reducción: Puede reducirse a ácido cítrico en condiciones específicas.
Sustitución: El ácido isocítrico puede participar en reacciones de sustitución donde sus grupos hidroxilo son reemplazados por otros grupos funcionales.
Reactivos y Condiciones Comunes
Oxidación: La oxidación del ácido isocítrico generalmente requiere la presencia de NAD+ o NADP+ como coenzimas.
Reducción: Las reacciones de reducción pueden involucrar agentes reductores como el borohidruro de sodio.
Sustitución: Las reacciones de sustitución a menudo requieren catalizadores o condiciones de reacción específicas como ambientes ácidos o básicos.
Principales Productos
Ácido alfa-cetoglutárico: Se forma mediante la oxidación del ácido isocítrico.
Ácido cítrico: Puede producirse mediante la reducción del ácido isocítrico.
Aplicaciones Científicas De Investigación
El ácido isocítrico tiene una amplia gama de aplicaciones en la investigación científica:
Químthis compound: Se utiliza como estándar en químthis compound analítthis compound para calibrar instrumentos y validar métodos.
Biología: Juega un papel en los estudios metabólicos y se utiliza para investigar el ciclo del ácido cítrico.
Medicina: El ácido isocítrico y sus derivados se estudian por sus posibles propiedades antioxidantes y su papel en la lucha contra el estrés oxidativo.
Industria: Se emplea en la producción de polímeros biodegradables y como precursor para diversas síntesis químicas.
Mecanismo De Acción
El ácido isocítrico ejerce sus efectos principalmente a través de su papel en el ciclo del ácido cítrico. Se convierte en ácido alfa-cetoglutárico por la enzima isocitrato deshidrogenasa, una reacción que también produce NADH o NADPH. Estas moléculas son esenciales para la producción de ATP, la moneda energética de la célula. Además, se ha demostrado que el ácido isocítrico tiene propiedades antioxidantes, que pueden estar mediadas por su capacidad para quelar iones metálicos y eliminar radicales libres .
Comparación Con Compuestos Similares
El ácido isocítrico es similar a otros intermediarios en el ciclo del ácido cítrico, como el ácido cítrico y el ácido alfa-cetoglutárico. Es único en su disposición específica de grupos funcionales, lo que le permite participar en reacciones bioquímicas distintas. En comparación con el ácido cítrico, el ácido isocítrico tiene un grupo hidroxilo adicional, lo que lo hace más reactivo en ciertos procesos químicos. El ácido alfa-cetoglutárico, por otro lado, es un intermedio clave en el metabolismo de los aminoácidos y tiene diferentes propiedades funcionales .
Lista de Compuestos Similares
- Ácido cítrico
- Ácido alfa-cetoglutárico
- Ácido málico
- Ácido succínico
¿Hay algo más que te gustaría saber sobre el ácido isocítrico?
Propiedades
IUPAC Name |
N,4-dipyridin-2-yl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4S/c1-3-7-14-10(5-1)11-9-18-13(16-11)17-12-6-2-4-8-15-12/h1-9H,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCUBTFYRLAMFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



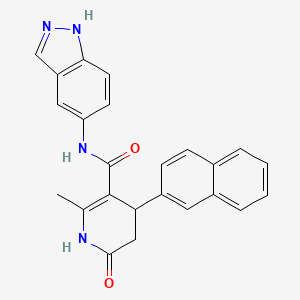
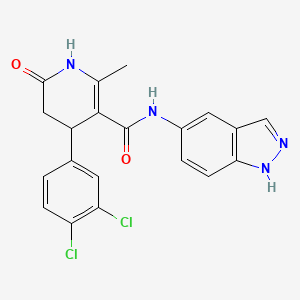


![(4-Propan-2-yl-1,4-diazepan-1-yl)-[1-[6-(trifluoromethyl)pyridin-3-yl]piperidin-4-yl]methanone](/img/structure/B1672381.png)
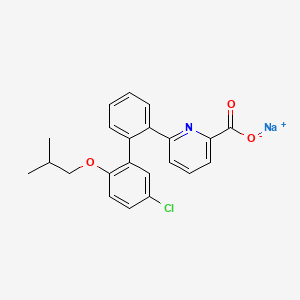



![[4-[2-Fluoro-4-(1-methoxyethyl)phenyl]piperazin-1-yl]-[2-(4-fluorophenyl)-5-methylsulfonylphenyl]methanone](/img/structure/B1672390.png)
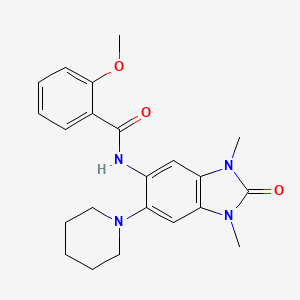
![2-[((1S)-1-{1-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-4-piperidinyl}ethyl)oxy]-5-[4-(methylsulfonyl)phenyl]pyrazine](/img/structure/B1672398.png)
